![molecular formula C12H20N4O B1373844 1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide CAS No. 1184265-68-6](/img/structure/B1373844.png)
1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide
Overview
Description
“1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied . For instance, Hadizadeh et al. synthesized a compound with a similar structure and evaluated it for antihypertensive potential in rats .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions of imidazole-containing compounds are diverse and depend on the specific compound. For instance, the IR absorption spectra of some compounds showed two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Synthesis of New Imines and Bisimines : A study by Pařík and Chlupatý (2014) discusses the synthesis of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, a related compound. These synthesized compounds, including chiral imines and bisimines, were characterized using NMR spectroscopy, mass spectrometry, and elemental analyses, indicating their potential in chemical research and applications (Pařík & Chlupatý, 2014).
Corrosion Inhibition : Srivastava et al. (2017) synthesized amino acids based corrosion inhibitors, including derivatives of 1H-imidazolium, to study their efficacy in protecting mild steel. These novel inhibitors showed high inhibition efficiency and were characterized using various techniques, demonstrating their potential in the field of corrosion science (Srivastava et al., 2017).
Crystallographic Analysis : Abdel-Meguid et al. (1994) conducted a study on an HIV-1 protease inhibitor containing an imidazole-derived peptide bond replacement. They performed crystallographic analysis to understand the inhibitor's interaction with HIV-1 protease, highlighting the significance of imidazole compounds in pharmaceutical research (Abdel-Meguid et al., 1994).
Supramolecular Self-Assembly : Yang, Sessler, and Gong (2017) explored the use of imidazolium macrocycles, including derivatives of 1H-imidazol-1-yl, in anion-induced supramolecular self-assembly. This research highlights the role of these compounds in the development of responsive self-assembled ensembles, useful in various scientific fields (Yang, Sessler, & Gong, 2017).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways .
Pharmacokinetics
It is known that imidazole-containing compounds are highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole-containing compounds are known to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that imidazole-containing compounds are air sensitive and should be stored under dry inert gas .
Safety and Hazards
properties
IUPAC Name |
1-amino-N-(1-imidazol-1-ylpropan-2-yl)cyclopentane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10(8-16-7-6-14-9-16)15-11(17)12(13)4-2-3-5-12/h6-7,9-10H,2-5,8,13H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIJNYBWJDIEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)NC(=O)C2(CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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